REACTION_CXSMILES
|
[CH3:1][NH:2][CH:3]1[CH2:8][CH2:7][N:6]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:5][CH2:4]1.Br[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][N:18]=1.C(N(CC)C(C)C)(C)C.C(=O)([O-])[O-].[K+].[K+]>>[CH3:1][N:2]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][N:18]=1)[CH:3]1[CH2:8][CH2:7][N:6]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:5][CH2:4]1 |f:3.4.5|
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CNC1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
1.35 mL
|
Type
|
reactant
|
Smiles
|
BrC1=NC=CC=C1
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
BrC1=NC=CC=C1
|
Control Type
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UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated at 130° C. for a further 8 hours
|
Duration
|
8 h
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled
|
Type
|
CUSTOM
|
Details
|
partitioned between ethyl acetate (30 mL) and water (15 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
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Details
|
extracted with saturated citric acid solution (2×15 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (2×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic solution was dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate
|
Reaction Time |
36 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C1CCN(CC1)C(=O)OC(C)(C)C)C1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 24% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |